(2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid (2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1242934-32-2
VCID: VC7439491
InChI: InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-18(19(26)27)25(10-12)20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27)/t12-,18-/m0/s1
SMILES: C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Molecular Formula: C21H18F3NO4
Molecular Weight: 405.373

(2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid

CAS No.: 1242934-32-2

Cat. No.: VC7439491

Molecular Formula: C21H18F3NO4

Molecular Weight: 405.373

* For research use only. Not for human or veterinary use.

(2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid - 1242934-32-2

Specification

CAS No. 1242934-32-2
Molecular Formula C21H18F3NO4
Molecular Weight 405.373
IUPAC Name (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-18(19(26)27)25(10-12)20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27)/t12-,18-/m0/s1
Standard InChI Key DCXXCVCUJUTXSF-SGTLLEGYSA-N
SMILES C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid features a pyrrolidine ring substituted with a trifluoromethyl group at the 4-position and an Fmoc-protected carboxyl group at the 2-position. The stereochemistry at both chiral centers (2S and 4S) is critical for its biological activity and synthetic compatibility. The Fmoc group serves as a temporary protecting moiety, enabling selective deprotection during stepwise peptide elongation .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₂₁H₁₈F₃NO₄
Molecular Weight405.37 g/mol
Optical Rotation ([α]D)-39° (MeOH), -51° (DMF)
CAS Number1242934-32-2

The compound’s solubility varies with solvent polarity, showing moderate solubility in dimethylformamide (DMF) and methanol (MeOH) . Its optical rotation values are solvent-dependent, reflecting conformational flexibility influenced by the trifluoromethyl group’s electron-withdrawing effects .

Synthesis and Characterization

Synthetic Routes

Applications in Peptide Synthesis

Side Reaction Mitigation

DKP formation, a prevalent side reaction during Fmoc removal, is suppressed by DBU/piperazine/NMP mixtures. These conditions stabilize the nascent amine intermediate, minimizing intramolecular cyclization. For example, DKP-[Cys(CH₂)₃COOtBu-Pro] levels dropped from 13.8% (piperidine/DMF) to 3.6% using the optimized protocol . Such advancements enhance yields in complex peptide syntheses, including scale-up processes (24 mmol) .

Role in Drug Development

Pharmacological Enhancements

The trifluoromethyl group improves drug candidate profiles by increasing lipophilicity (logP), metabolic stability, and bioavailability. Fluorine’s electronegativity also strengthens hydrogen bonding and van der Waals interactions, enhancing target binding . For instance, fluorinated analogs of proline, such as this compound, exhibit improved resistance to proteolytic degradation compared to non-fluorinated counterparts.

Case Studies

In antiviral research, fluorinated pyrrolidines have shown enhanced inhibition of viral proteases due to steric and electronic effects. Molecular dynamics simulations reveal that the trifluoromethyl group induces conformational rigidity, optimizing binding pocket occupancy.

Bioconjugation and Diagnostic Applications

Surface Functionalization

The Fmoc group facilitates covalent attachment of biomolecules to substrates (e.g., nanoparticles, microarrays). This is pivotal in developing targeted drug delivery systems, where precise orientation of ligands (e.g., antibodies) ensures receptor-specific binding .

Fluorescent Probes

Derivatization with fluorophores enables real-time tracking of biomolecular interactions. For example, Fmoc-deprotected analogs conjugated to fluorescein have been used to monitor enzyme activity in live cells.

Challenges and Limitations

Synthetic Hurdles

Despite advances, residual DKP formation (≤3.3%) persists even with optimized deblocking . Additionally, the insolubility of 1,4-bis(9H-fluoren-9-ylmethyl)piperazine byproducts in DMF complicates filtration, necessitating solvent switches to NMP .

Cost and Scalability

High-resolution purification (e.g., preparative HPLC) and enantioselective synthesis escalate production costs. Scalability remains limited by the availability of chiral catalysts for large-batch asymmetric hydrogenation.

Future Directions

Novel Deprotection Strategies

Exploring aqueous-compatible Fmoc-removal agents could enable greener synthesis. Ionic liquids or micellar catalysts may further suppress DKP formation while improving solubility .

Hybrid Fluorinated Scaffolds

Incorporating this compound into macrocyclic or peptidomimetic frameworks could yield therapeutics with enhanced membrane permeability and target selectivity.

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